molecular formula C29H26F3N5O5S B11052148 3'-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

3'-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Cat. No.: B11052148
M. Wt: 613.6 g/mol
InChI Key: QWEFICCEHGTLLX-UHFFFAOYSA-N
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Description

3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spiro structure, which involves a fusion of an indole ring with a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes spirocyclization with a thiazolidine precursor in the presence of a suitable catalyst.

    Functional Group Introduction: The methoxyphenyl, nitro, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

    Piperazine Derivatization: The final step involves the reaction of the intermediate with piperazine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione
  • **3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione

Uniqueness

The uniqueness of 3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione lies in its spiro structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. The combination of these features makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C29H26F3N5O5S

Molecular Weight

613.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1'-[[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C29H26F3N5O5S/c1-42-21-9-7-20(8-10-21)36-26(38)17-43-28(36)22-4-2-3-5-23(22)35(27(28)39)18-33-12-14-34(15-13-33)24-11-6-19(29(30,31)32)16-25(24)37(40)41/h2-11,16H,12-15,17-18H2,1H3

InChI Key

QWEFICCEHGTLLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=C(C=C(C=C6)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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